

Application Notes and Protocols: 2,2-Dimethyl-4-oxopentanenitrile in Organic Synthesis

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

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These application notes provide a comprehensive overview of the synthetic utility of **2,2-dimethyl-4-oxopentanenitrile**, a versatile building block in organic chemistry. This document details its preparation, key reactions, and potential applications in the synthesis of valuable molecules, including heterocyclic compounds and agrochemical intermediates.

Introduction

2,2-Dimethyl-4-oxopentanenitrile, a β -ketonitrile, is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a nitrile.^[1] The gem-dimethyl group at the α -position to the nitrile offers unique steric and electronic properties that can be exploited in various chemical transformations. This document outlines detailed protocols for its synthesis and its application in the construction of pyrazole derivatives and as a potential precursor in the synthesis of agrochemicals like metconazole.

Physicochemical Properties

A summary of the key physicochemical properties of **2,2-dimethyl-4-oxopentanenitrile** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ NO	[2][3]
Molecular Weight	125.17 g/mol	[2][3]
CAS Number	33235-13-1	[3][4]
Appearance	Colorless to pale yellow liquid or solid	[5]
SMILES	<chem>CC(=O)CC(C)(C)C#N</chem>	[4]
InChIKey	XHJHGGJBVG BKYJD-UHFFFAOYSA-N	[2]

Synthesis of 2,2-Dimethyl-4-oxopentanenitrile

The synthesis of **2,2-dimethyl-4-oxopentanenitrile** is effectively achieved through the acylation of the anion of isobutyronitrile with an appropriate acetylating agent. A general and high-yielding procedure for the synthesis of β -ketonitriles has been reported and can be adapted for this specific target.

Experimental Protocol: Acylation of Isobutyronitrile

This protocol is based on a general procedure for the high-yielding preparation of β -ketonitriles.

Reaction Scheme:

Materials:

- Isobutyronitrile
- Ethyl acetate (or another suitable acetylating agent)
- Potassium tert-butoxide (KOt-Bu) or Potassium tert-amyl oxide (KOt-Amyl)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M solution

- Ethyl acetate (for extraction)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of isobutyronitrile (1.0 equiv) in anhydrous THF at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide or potassium tert-amyl oxide (1.1 - 1.5 equiv) in THF dropwise.
- Stir the resulting mixture at room temperature for 15-30 minutes to ensure complete formation of the nitrile anion.
- To this mixture, add ethyl acetate (1.2 - 2.0 equiv) dropwise.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl solution until the mixture is acidic.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

The following table provides representative yields for the acylation of various nitriles with esters to form β -ketonitriles, demonstrating the general applicability of this method.

Nitrile	Ester	Base	Time (h)	Temperature (°C)	Yield (%)
Phenylacetone nitrile	Ethyl acetate	KOt-Amyl	0.3	rt	95
Isobutyronitrile	Ethyl benzoate	KOt-Amyl	1	60	92
Cyclohexyl cyanide	Ethyl acetate	KOt-Amyl	24	60	88

Data adapted from a representative procedure for β -ketonitrile synthesis.

Applications in Heterocyclic Synthesis: Pyrazoles

β -Ketonitriles are excellent precursors for the synthesis of a variety of heterocyclic compounds. One of the most common applications is the synthesis of aminopyrazoles through condensation with hydrazine.

Experimental Protocol: Synthesis of 5-methyl-3-(propan-2-yl) -1H-pyrazol-4-amine

This is a representative protocol for the synthesis of a pyrazole derivative from **2,2-dimethyl-4-oxopentanenitrile** and hydrazine.

Reaction Scheme:

Materials:

- **2,2-Dimethyl-4-oxopentanenitrile**
- Hydrazine hydrate
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount, optional)

Procedure:

- Dissolve **2,2-dimethyl-4-oxopentanenitrile** (1.0 equiv) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.1 - 1.5 equiv) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- Heat the reaction mixture at reflux for 4-12 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

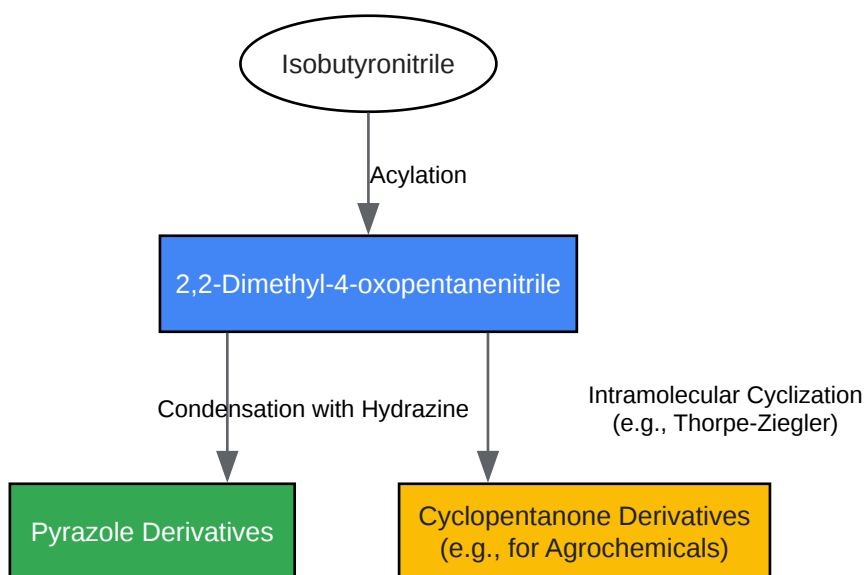
Application in Agrochemical Synthesis: Metconazole Intermediate

2,2-Dimethyl-4-oxopentanenitrile is a potential starting material for the synthesis of key intermediates used in the production of agrochemicals. One such example is the fungicide metconazole, where the key intermediate is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. While a direct conversion protocol is not readily available in the literature, a patented multi-step synthesis starting from isobutyronitrile, the precursor to **2,2-dimethyl-4-oxopentanenitrile**, highlights a plausible synthetic connection.

The patented process involves the formation of 5-cyano-2,2-dimethylcyclopentanone, which is then alkylated with 4-chlorobenzyl chloride.

Synthetic Workflow for a Metconazole Intermediate

The following diagram illustrates a patented synthetic route to a key intermediate of metconazole starting from isobutyronitrile.



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- To cite this document: BenchChem. [Application Notes and Protocols: 2,2-Dimethyl-4-oxopentanenitrile in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2769413#use-of-2-2-dimethyl-4-oxopentanenitrile-in-organic-synthesis]

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